molecular formula C17H24 B14548026 1-(3-tert-Butylphenyl)bicyclo[2.2.1]heptane CAS No. 62226-64-6

1-(3-tert-Butylphenyl)bicyclo[2.2.1]heptane

Cat. No.: B14548026
CAS No.: 62226-64-6
M. Wt: 228.37 g/mol
InChI Key: YIUNTAMDUNQMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-tert-Butylphenyl)bicyclo[2.2.1]heptane is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by having two rings that share at least two atoms. The bicyclo[2.2.1]heptane structure is also known as norbornane, which is a common scaffold in organic chemistry due to its rigidity and unique spatial arrangement. The tert-butylphenyl group adds further complexity and potential functionality to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-tert-Butylphenyl)bicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. In this case, the diene could be cyclopentadiene, and the dienophile could be a substituted phenyl compound. The reaction is usually carried out under thermal conditions, often requiring temperatures around 80-120°C.

Industrial Production Methods

Industrial production of such compounds may involve catalytic hydrogenation and other large-scale organic synthesis techniques. For example, the preparation of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium involves catalytic hydrogenation using aluminum-nickel alloy as a catalyst at temperatures between 15-40°C and atmospheric pressure .

Chemical Reactions Analysis

Types of Reactions

1-(3-tert-Butylphenyl)bicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alkanes or alcohols.

Scientific Research Applications

1-(3-tert-Butylphenyl)bicyclo[2.2.1]heptane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-tert-Butylphenyl)bicyclo[2.2.1]heptane depends on its specific application. In drug design, its rigid structure can interact with biological targets in a specific manner, potentially inhibiting or activating certain pathways. The molecular targets and pathways involved would depend on the specific functional groups attached to the bicyclo[2.2.1]heptane scaffold .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane (Norbornane): The parent compound without the tert-butylphenyl group.

    Bicyclo[2.1.1]hexane: A smaller bicyclic compound with different spatial properties.

    Bicyclo[3.1.1]heptane: A similar compound with a different ring structure.

Uniqueness

1-(3-tert-Butylphenyl)bicyclo[2.2.1]heptane is unique due to the presence of the tert-butylphenyl group, which adds steric bulk and potential for additional functionalization. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

62226-64-6

Molecular Formula

C17H24

Molecular Weight

228.37 g/mol

IUPAC Name

1-(3-tert-butylphenyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C17H24/c1-16(2,3)14-5-4-6-15(11-14)17-9-7-13(12-17)8-10-17/h4-6,11,13H,7-10,12H2,1-3H3

InChI Key

YIUNTAMDUNQMEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C23CCC(C2)CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.